molecular formula C14H24O3Si B8671772 Phenethyltriethoxysilane CAS No. 13340-46-0

Phenethyltriethoxysilane

Cat. No. B8671772
Key on ui cas rn: 13340-46-0
M. Wt: 268.42 g/mol
InChI Key: VBSUMMHIJNZMRM-UHFFFAOYSA-N
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Patent
US06376695B1

Procedure details

Into a three-necked flask, 40 ml of toluene, 6.0 g (37 mmol) of triethoxysilane and 0.34 mmol of platinum (II) dichloro(h-cycloocta-1,5-diene) were placed, and 20 ml of a toluene solution containing 9.9 g of 4-[N,N-bis(3,4-dimethylphenyl)amino]styrene was added dropwise with stirring at room temperature. After the addition was completed, the mixture was stirred at 70° C. for 3 hours, and thereafter the solvent was removed under reduced pressure to obtain oily pale yellow 4-[N,N-bis(3,4-dimethylphenyl)amino]-[2-(triethoxysilyl)ethylbenzene in an amount of 14.0 g (yield: 94.2%).
Name
4-[N,N-bis(3,4-dimethylphenyl)amino]styrene
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
[Compound]
Name
platinum (II) dichloro(h-cycloocta-1,5-diene)
Quantity
0.34 mmol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][SiH:4]([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7])[CH3:2].CC1C=C(N([C:28]2[CH:35]=[CH:34][C:31]([CH:32]=[CH2:33])=[CH:30][CH:29]=2)C2C=CC(C)=C(C)C=2)C=CC=1C>C1(C)C=CC=CC=1>[CH2:1]([O:3][Si:4]([O:8][CH2:9][CH3:10])([O:5][CH2:6][CH3:7])[CH2:33][CH2:32][C:31]1[CH:34]=[CH:35][CH:28]=[CH:29][CH:30]=1)[CH3:2]

Inputs

Step One
Name
4-[N,N-bis(3,4-dimethylphenyl)amino]styrene
Quantity
9.9 g
Type
reactant
Smiles
CC=1C=C(C=CC1C)N(C1=CC(=C(C=C1)C)C)C1=CC=C(C=C)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
C(C)O[SiH](OCC)OCC
Name
platinum (II) dichloro(h-cycloocta-1,5-diene)
Quantity
0.34 mmol
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at 70° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)O[Si](CCC1=CC=CC=C1)(OCC)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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